molecular formula C8H11N5O B12132458 3-(9H-purin-6-ylamino)propan-1-ol

3-(9H-purin-6-ylamino)propan-1-ol

Cat. No.: B12132458
M. Wt: 193.21 g/mol
InChI Key: YXGQACHFARCQHF-UHFFFAOYSA-N
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Description

3-(9H-purin-6-ylamino)propan-1-ol is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system attached to a propanol group via an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-purin-6-ylamino)propan-1-ol typically involves the condensation of a purine derivative with an appropriate amino alcohol. One common method involves the reaction of 2,6-dichloro-9H-purine with 3-aminopropanol in the presence of a base such as triethylamine. The reaction is carried out under nitrogen atmosphere at elevated temperatures (around 120°C) for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(9H-purin-6-ylamino)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.

    Substitution: The amino group attached to the purine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted purine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives (aldehydes, carboxylic acids), reduced purine derivatives, and various substituted purine compounds.

Scientific Research Applications

3-(9H-purin-6-ylamino)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and signal transduction.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.

    Industry: It may be used in the development of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-(9H-purin-6-ylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The purine ring system can mimic natural nucleotides, allowing the compound to interfere with nucleotide metabolism and signaling pathways. This can lead to the inhibition of enzyme activity or modulation of receptor function, ultimately affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-9H-purine
  • 9-ethyl-9H-purine derivatives
  • 6-amino-9H-purin-2-ol

Uniqueness

3-(9H-purin-6-ylamino)propan-1-ol is unique due to its specific structural features, including the propanol group attached to the purine ring via an amino linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

3-(7H-purin-6-ylamino)propan-1-ol

InChI

InChI=1S/C8H11N5O/c14-3-1-2-9-7-6-8(11-4-10-6)13-5-12-7/h4-5,14H,1-3H2,(H2,9,10,11,12,13)

InChI Key

YXGQACHFARCQHF-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NCCCO

Origin of Product

United States

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